molecular formula C8H6Cl2F2O2 B1447350 2,3-Dichloro-4-(difluoromethoxy)anisole CAS No. 1804515-97-6

2,3-Dichloro-4-(difluoromethoxy)anisole

Cat. No.: B1447350
CAS No.: 1804515-97-6
M. Wt: 243.03 g/mol
InChI Key: SFXXIJLRMFGOTD-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(difluoromethoxy)anisole is an organic compound with the molecular formula C8H6Cl2F2O2 and a molecular weight of 243.03 g/mol . It is a member of the anisole family, characterized by the presence of a methoxy group attached to a benzene ring. This compound is notable for its two chlorine atoms and a difluoromethoxy group attached to the benzene ring, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

The synthesis of 2,3-Dichloro-4-(difluoromethoxy)anisole typically involves the reaction of 2,3-dichloroanisole with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,3-Dichloro-4-(difluoromethoxy)anisole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dichloro-4-(difluoromethoxy)anisole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways and molecular targets involved vary based on the specific context of its use .

Comparison with Similar Compounds

2,3-Dichloro-4-(difluoromethoxy)anisole can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,3-dichloro-1-(difluoromethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-4-2-3-5(14-8(11)12)7(10)6(4)9/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXXIJLRMFGOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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